molecular formula C21H18Cl2N2O4 B3557800 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one

3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one

Cat. No. B3557800
M. Wt: 433.3 g/mol
InChI Key: SEJZFLVTJUPMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one, also known as the compound "WAY-100635," is a selective antagonist for the serotonin 5-HT1A receptor. This compound has been widely used in scientific research due to its ability to bind to the 5-HT1A receptor and block its activity. In

Mechanism of Action

WAY-100635 acts as a selective antagonist for 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one serotonin 5-HT1A receptor. It binds to this compound receptor and blocks its activity, preventing this compound activation of downstream signaling pathways. This results in a decrease in this compound effects of serotonin on this compound body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of WAY-100635 are primarily related to its ability to block this compound activity of this compound serotonin 5-HT1A receptor. This can result in a decrease in this compound effects of serotonin on this compound body, including a decrease in anxiety, depression, and o3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner mood disorders. It can also lead to a decrease in appetite, sleep, and o3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner physiological processes that are regulated by serotonin.

Advantages and Limitations for Lab Experiments

The use of WAY-100635 in lab experiments has several advantages. It is a highly selective antagonist for 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one serotonin 5-HT1A receptor, which makes it a useful tool for investigating this compound role of this receptor in various physiological and pathological conditions. It is also relatively easy to syn3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-onesize and can be obtained in high purity and yield.
However, 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-onere are also some limitations to this compound use of WAY-100635 in lab experiments. It can be expensive to obtain and may not be readily available in all labs. Additionally, its effects on o3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner receptors and signaling pathways may need to be taken into consideration when interpreting results.

Future Directions

There are several future directions for 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one use of WAY-100635 in scientific research. One area of interest is this compound investigation of this compound role of this compound serotonin 5-HT1A receptor in this compound development and progression of various neurological and psychiatric disorders. Ano3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner area of interest is this compound development of new compounds that can selectively target this compound serotonin 5-HT1A receptor and have improved efficacy and safety profiles.
Conclusion:
In conclusion, WAY-100635 is a selective antagonist for this compound serotonin 5-HT1A receptor that has been widely used in scientific research. Its ability to block this compound activity of this compound serotonin 5-HT1A receptor has made it a useful tool for investigating this compound role of this receptor in various physiological and pathological conditions. While 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-onere are some limitations to its use, 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-onere are also several future directions for this compound use of this compound in scientific research.

Scientific Research Applications

WAY-100635 has been used extensively in scientific research to investigate 3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one role of this compound serotonin 5-HT1A receptor in various physiological and pathological conditions. This compound has been used to study this compound effects of serotonin on anxiety, depression, and o3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner mood disorders. It has also been used to investigate this compound role of serotonin in this compound regulation of appetite, sleep, and o3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-oner physiological processes.

properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-3-5-19-13(10-15)11-16(21(27)29-19)20(26)25-8-6-24(7-9-25)14-2-4-17(22)18(23)12-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJZFLVTJUPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
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3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
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3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
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3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
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3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one
Reactant of Route 6
3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one

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